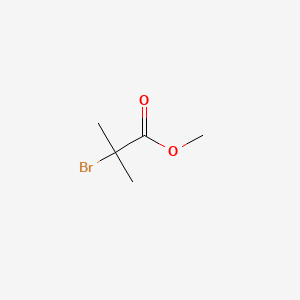

methyl 2-bromo-2-methylpropanoate

Description

The exact mass of the compound Methyl 2-bromo-2-methylpropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406890. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-5(2,6)4(7)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUSVJVVRXWKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177982 | |

| Record name | Methyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23426-63-3 | |

| Record name | Methyl 2-bromo-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23426-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-2-methylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023426633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23426-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-BROMO-2-METHYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SA4292KBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 2-Bromo-2-Methylpropanoate (MBMP)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Reagent Bottle

Methyl 2-bromo-2-methylpropanoate (CAS No. 23426-63-3), often referred to as methyl α-bromoisobutyrate, is more than a mere building block in organic synthesis. To the discerning scientist, it represents a cornerstone of precision polymer engineering. Its true power lies in its role as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that has revolutionized the synthesis of well-defined macromolecules. This guide moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of MBMP, grounded in field-proven insights. We will explore not just how to use it, but why specific protocols are designed the way they are, ensuring your experimental design is both robust and self-validating.

Section 1: Core Chemical & Physical Identity

Understanding the fundamental properties of a reagent is the first step toward mastering its application. MBMP is a colorless to light yellow liquid whose structure is optimized for its role in controlled radical reactions. The tertiary bromide is the key to its utility; the carbon-bromine bond is weak enough to be homolytically cleaved by a suitable catalyst, yet stable enough to prevent uncontrolled side reactions.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 23426-63-3 | [1][2] |

| Molecular Formula | C₅H₉BrO₂ | [1][3][4] |

| Molecular Weight | 181.03 g/mol | [1][3] |

| Synonyms | Methyl α-bromoisobutyrate, Methyl 2-bromoisobutyrate | [2] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Density | 1.399 g/mL at 20 °C | [4][6] |

| Boiling Point | 52 °C at 19 Torr | [6] |

| Flash Point | 49 °C | [6] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Spectroscopic Fingerprint

The identity and purity of MBMP are confirmed through standard spectroscopic methods. The following data represent the expected spectral characteristics.

-

¹H NMR: The high degree of symmetry in the molecule results in a simple spectrum. The six protons of the two equivalent methyl groups attached to the quaternary carbon appear as a sharp singlet, typically around δ 1.95 ppm. The three protons of the ester methyl group also appear as a singlet, further downfield around δ 3.78 ppm. The absence of splitting is a key identifier.[7]

-

¹³C NMR: The spectrum will show distinct peaks for the quaternary carbon bearing the bromine, the carbonyl carbon, the two equivalent methyl carbons, and the ester methyl carbon.[3]

-

IR Spectroscopy: The most prominent feature is a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1750 cm⁻¹. C-H stretching and bending vibrations for the methyl groups will also be present.[3][8][9]

-

Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ may be observed at m/z 180 and 182 with a characteristic ~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A prominent fragment is often observed corresponding to the loss of the bromine atom. Another key fragment is the acylium ion [C(CH₃)₂COOCH₃]⁺.[10]

Section 2: Synthesis and Core Reactivity

Laboratory-Scale Synthesis

While commercially available, understanding the synthesis of MBMP provides insight into its reactivity and potential impurities. The most common laboratory preparation involves the esterification of 2-bromo-2-methylpropionic acid. The acid itself is typically synthesized from isobutyric acid via the Hell-Volhard-Zelinsky reaction .[11] This reaction specifically brominates the α-carbon of a carboxylic acid.

Causality of the Hell-Volhard-Zelinsky Reaction: Carboxylic acids themselves do not enolize sufficiently for α-halogenation. The reaction requires a catalytic amount of PBr₃, which first converts the carboxylic acid into an acyl bromide. The acyl bromide has a much higher tendency to enolize, allowing the enol tautomer to react with Br₂ to form the α-bromo acyl bromide. This intermediate then reacts with the starting carboxylic acid or water during workup to yield the final α-bromo carboxylic acid and regenerate the HBr catalyst.[11]

Caption: Synthesis pathway for this compound.

Protocol 2.1.1: Fischer Esterification of 2-Bromo-2-methylpropionic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-methylpropionic acid (1 eq) in an excess of methanol (5-10 eq).[12]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate. The endpoint is reached when CO₂ evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[12]

Fundamental Reactivity

The synthetic utility of MBMP extends beyond polymerization. As an α-halo ester, it is a potent alkylating agent due to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state of Sₙ2 reactions.[11][13]

-

Nucleophilic Substitution: The bromide is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., azides, amines, thiols) to introduce diverse functionalities. Reaction with ammonia, for instance, provides a pathway to α-amino acids.[11][13]

-

Reformatsky Reaction: In the presence of zinc metal, MBMP forms an organozinc intermediate (a Reformatsky reagent). This nucleophilic species reacts with aldehydes or ketones to form β-hydroxy esters after acidic workup, a powerful C-C bond-forming reaction.[14]

Section 3: The Premier Application: Atom Transfer Radical Polymerization (ATRP)

The primary value of MBMP in modern chemistry is its role as a best-in-class initiator for ATRP. ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures (e.g., block, star, or brush copolymers).[][16]

The Mechanism of ATRP Initiation

ATRP is a controlled radical polymerization that relies on a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species (the polymer chains capped with a halogen).[17] This equilibrium is mediated by a transition metal complex, typically copper(I) complexed with a nitrogen-based ligand.[][17]

Why MBMP is an Ideal Initiator:

-

Efficient Initiation: The tertiary C-Br bond in MBMP is readily and reversibly cleaved by the Cu(I) catalyst, generating a tertiary radical. This radical is stabilized by the adjacent ester group and rapidly adds to the first monomer unit, ensuring that all polymer chains begin growing at approximately the same time. This is crucial for achieving low polydispersity.

-

Structural Analogy: The structure of the initiator closely resembles the dormant polymer chain end. This ensures that the rate of initiation is comparable to or faster than the rate of propagation, a key principle for controlled polymerization.[18]

The core of the ATRP process is this reversible activation and deactivation:

-

Activation: The initiator (R-X, in this case, MBMP) reacts with the activator complex (e.g., Cu(I)Br/Ligand). The copper is oxidized from Cu(I) to Cu(II), and the bromine atom is transferred to the metal complex, generating a radical (R•) and the deactivator (Cu(II)Br₂/Ligand).[16]

-

Propagation: The generated radical (R•) adds to a monomer molecule.

-

Deactivation: The propagating radical reacts with the deactivator complex (Cu(II)Br₂/Ligand), abstracting the bromine atom back and reforming the dormant species and the Cu(I) activator.[16]

This equilibrium is heavily shifted towards the dormant species, keeping the concentration of active radicals extremely low at any given moment. This minimizes termination reactions (radical-radical coupling) that are prevalent in traditional free-radical polymerization.[]

Caption: The core activation/deactivation equilibrium in ATRP initiated by MBMP.

Protocol 3.1.1: ATRP of Methyl Methacrylate (MMA) using MBMP

This protocol describes a typical lab-scale polymerization to synthesize poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 100.

-

Reagent Calculation:

-

Monomer (MMA): e.g., 10.0 g (100 mmol)

-

Initiator (MBMP): For DP=100, 1 mmol, 181 mg

-

Catalyst (Cu(I)Br): 0.5 eq relative to initiator, 0.5 mmol, 71.7 mg

-

Ligand (e.g., PMDETA): 0.5 eq relative to initiator, 0.5 mmol, 86.7 mg (108 µL)

-

Solvent (e.g., Anisole): 10 mL (50% v/v with monomer)

-

-

Setup: To a Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br and the solvent. The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles to remove all oxygen, which can terminate the polymerization.

-

Addition: Via degassed syringes, add the monomer (MMA), the ligand (PMDETA), and finally the initiator (MBMP) to the flask under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

-

Polymerization: Immerse the flask in a preheated oil bath (typically 60-90 °C). The reaction is typically allowed to proceed for several hours. Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography, GPC).

-

Termination: To stop the polymerization, cool the flask to room temperature and open it to the air. The oxidation of Cu(I) to the green/blue Cu(II) effectively quenches the reaction.

-

Purification: Dilute the reaction mixture with a suitable solvent like THF and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated from the filtrate by adding it dropwise into a large volume of a non-solvent, such as cold methanol or hexane. The precipitated PMMA is collected by filtration and dried under vacuum.

Section 4: Safety and Handling

MBMP is a reactive and hazardous chemical that requires careful handling.

-

Hazards: It is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation.[3][19][20]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19] Avoid breathing vapors.[19] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[6] For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at 2-8 °C is recommended.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 5: Conclusion

This compound is a quintessential tool for the modern polymer chemist and a valuable reagent for organic synthesis. Its efficacy as an ATRP initiator is rooted in its specific chemical structure, which allows for the precise control of radical polymerization processes. This control enables the creation of advanced materials with applications ranging from drug delivery systems to nanotechnology. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is paramount for leveraging its full potential in research and development.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound (23426-63-3) at Nordmann - nordmann.global [nordmann.global]

- 3. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromo-2-methylpropionate | 23426-63-3 [chemicalbook.com]

- 5. Methyl 2-bromopropionate - Safety Data Sheet [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl 2-bromo-2-methylpropionate(23426-63-3) IR Spectrum [chemicalbook.com]

- 9. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 13. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 14. testbook.com [testbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 19. echemi.com [echemi.com]

- 20. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

methyl 2-bromo-2-methylpropanoate chemical structure and analysis

An In-depth Technical Guide to Methyl 2-Bromo-2-Methylpropanoate: Structure, Analysis, and Applications

Abstract

This compound, also known as methyl 2-bromoisobutyrate, is a pivotal organobromine compound with significant utility in modern chemistry. Its unique structure, featuring a tertiary bromide, makes it an exceptionally effective initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and detailed analytical characterization. It further delves into its primary application in polymer science and its role as a versatile intermediate in organic synthesis, offering field-proven insights for researchers, scientists, and professionals in drug development and material science.

Chemical Identity and Structure

The functionality of this compound is fundamentally derived from its molecular architecture. The presence of a bromine atom on a tertiary carbon atom adjacent to an ester group dictates its chemical reactivity, particularly its efficacy as a polymerization initiator.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 2-bromo-2-methylpropionate, Methyl 2-bromoisobutyrate, Methyl α-bromoisobutyrate | [1][2][3] |

| CAS Number | 23426-63-3 | [1][4][5] |

| Molecular Formula | C₅H₉BrO₂ | [1][5] |

| Molecular Weight | 181.03 g/mol | [1][2][5] |

| InChI Key | PQUSVJVVRXWKDG-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | CC(C)(C(=O)OC)Br |[1] |

Physicochemical Properties

The physical properties of this compound are essential for its handling, storage, and application in various reaction conditions.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical State | Colorless to light yellow liquid/oil | [7] |

| Boiling Point | 52 °C at 19 mmHg | |

| Density | 1.399 g/mL at 20 °C | [8] |

| Flash Point | 49 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

| Storage | Recommended <15°C, in a cool, dark place under inert gas (Nitrogen or Argon) |[7] |

Synthesis and Manufacturing

The most common laboratory and industrial synthesis of this compound involves the esterification of 2-bromo-2-methylpropanoic acid with methanol. This reaction is typically acid-catalyzed, often using sulfuric acid, and driven to completion by refluxing the mixture.[9]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Esterification

-

Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-2-methylpropanoic acid and an excess of methanol (typically 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours (e.g., 2-16 hours), monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[9]

-

Workup: After cooling to room temperature, the excess methanol is often removed by rotary evaporation. The residue is then diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Isolation: The organic layer is dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic methods is employed.

Table 3: Summary of Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Two singlets: δ ≈ 1.9 ppm (6H, -C(CH₃)₂) and δ ≈ 3.8 ppm (3H, -OCH₃). |

| ¹³C NMR | Expected peaks for quaternary carbon with bromine, two equivalent methyl carbons, ester carbonyl carbon, and methoxy carbon. |

| IR Spectroscopy | Strong C=O stretch (~1730-1750 cm⁻¹), C-O stretch (~1100-1300 cm⁻¹), and C-Br stretch (~500-750 cm⁻¹).[10][11] |

| Mass Spec (EI) | Molecular ion peak is often weak or absent. Characteristic M+ and M+2 peaks due to ⁷⁹Br and ⁸¹Br isotopes. Key fragment at m/z 57 corresponding to the tert-butyl cation [(CH₃)₃C]⁺.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is remarkably simple due to the molecule's symmetry. The six protons of the two equivalent methyl groups attached to the tertiary carbon appear as a single sharp singlet. The three protons of the methoxy group also produce a distinct singlet. The absence of adjacent protons for coupling simplifies the spectrum, making it a powerful tool for structural confirmation. The expected chemical shifts are approximately 1.9 ppm for the C-(CH₃)₂ protons and 3.8 ppm for the -OCH₃ protons in CDCl₃.[13][14]

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the two equivalent methyl carbons, the tertiary carbon bonded to bromine, the ester carbonyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[6] Additional significant peaks include C-H stretching vibrations from the alkyl groups (~2860-2975 cm⁻¹) and a C-Br stretching absorption in the fingerprint region (~500-750 cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for confirming the molecular weight and fragmentation pattern. A key diagnostic feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is characteristic of compounds containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[12] Common fragmentation involves the loss of the bromine atom or cleavage of the ester group. The base peak is often observed at m/z 57, corresponding to the stable tert-butyl carbocation.[1][12]

Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of this compound and identifying any volatile impurities.[1]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for analysis, particularly for monitoring reaction progress or for preparative separation.[4] A typical mobile phase might consist of acetonitrile and water with an acid modifier like formic or phosphoric acid.[4]

Key Applications in Research and Industry

Initiator for Atom Transfer Radical Polymerization (ATRP)

The most prominent application of this compound is as an initiator in Atom Transfer Radical Polymerization (ATRP).[8][15][16] ATRP is a powerful controlled/"living" polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[16][17]

Causality of Efficacy: this compound is an excellent ATRP initiator for two primary reasons:

-

Weak C-Br Bond: The carbon-bromine bond is sufficiently weak to be reversibly cleaved by a transition-metal catalyst (typically a copper(I) complex).

-

Stable Radical Formation: Upon cleavage, it generates a relatively stable tertiary radical, which readily initiates the polymerization of monomers like styrenes, acrylates, and methacrylates.[18]

References

- 1. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl α-bromoisobutyrate - Methyl 2-bromo-2-methylpropionate [sigmaaldrich.com]

- 3. Methyl 2-bromo-2-methylpropionate-India Fine Chemicals [indiafinechemicals.com]

- 4. Methyl 2-bromo-2-methylpropionate | SIELC Technologies [sielc.com]

- 5. Methyl 2-bromo-2-methylpropionate synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 2-bromo-2-methylpropionate(23426-63-3) IR Spectrum [chemicalbook.com]

- 7. Methyl 2-bromo-2-methylpropionate CAS#: 23426-63-3 [m.chemicalbook.com]

- 8. Methyl 2-bromo-2-methylpropionate | 23426-63-3 [chemicalbook.com]

- 9. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Methyl 2-bromopropionate(5445-17-0) 1H NMR [m.chemicalbook.com]

- 14. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity | MDPI [mdpi.com]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Introduction: The Role of 1H NMR in Structural Elucidation

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 2-bromo-2-methylpropanoate

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development, confirming the structure of synthesized intermediates and final active pharmaceutical ingredients is a critical step that relies heavily on robust analytical data. This guide offers a detailed examination of the 1H NMR spectrum of this compound, a common building block and initiator in polymer chemistry.[2] By dissecting its spectrum, we will illustrate the fundamental principles of chemical shift, integration, and spin-spin splitting, providing a framework for interpreting the spectra of more complex molecules.

Structural Analysis of this compound

Before predicting or interpreting a spectrum, a thorough analysis of the target molecule's structure is essential. The structure of this compound (C₅H₉BrO₂) reveals key features that directly influence its 1H NMR spectrum.[3]

The molecule contains two distinct proton environments:

-

Environment A (Ha): The six protons of the two methyl groups attached to the quaternary carbon (C2).

-

Environment B (Hb): The three protons of the methyl ester group.

A critical observation is the presence of a quaternary carbon at the C2 position, which is bonded to two methyl groups, a bromine atom, and the carbonyl group of the ester. This structural feature is paramount in determining the splitting pattern, as we will explore later.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Methyl 2-bromo-2-methylpropanoate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 2-bromo-2-methylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of FT-IR spectroscopy as applied to α-halo esters. It offers a detailed interpretation of the vibrational modes characteristic of this molecule, a step-by-step experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and a discussion of the structural information that can be gleaned from the spectral data. The guide emphasizes the causality behind experimental choices and provides a framework for robust and reliable spectroscopic analysis.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize organic molecules.[1][2] The method is predicated on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies.[3][4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, leading to an excited vibrational state.[4][5] An FT-IR spectrometer measures this absorption of infrared radiation as a function of frequency (expressed in wavenumbers, cm⁻¹), generating a unique spectral "fingerprint" for the molecule.[2][4]

For drug development professionals and organic chemists, FT-IR is an indispensable tool for:

-

Structural Elucidation: Identifying the functional groups present in a molecule.[6][7]

-

Purity Assessment: Detecting impurities or contaminants in a sample.[1]

-

Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

This guide focuses on the FT-IR analysis of this compound, an α-halo ester. Its structure presents several key functional groups whose characteristic vibrations can be readily identified and analyzed.

Molecular Structure and Expected Vibrational Modes

To interpret the FT-IR spectrum of this compound, it is essential to first examine its molecular structure and predict the expected vibrational frequencies for its constituent bonds.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

The key vibrational modes to anticipate in the FT-IR spectrum are summarized in the table below.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Notes |

| Alkyl Groups | C-H Stretch (sp³) | 2960 - 2850 | Strong | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups.[4][5][7] |

| C-H Bend (Methyl) | ~1470 and ~1375 | Medium | Asymmetric and symmetric bending (scissoring and rocking) vibrations of the methyl groups.[5] | |

| Ester Group | C=O Stretch (Carbonyl) | 1750 - 1735 | Strong | This is one of the most characteristic and intense peaks in the spectrum. For saturated aliphatic esters, this peak is typically found in this range.[7][8][9] |

| C-O Stretch (Acyl-Oxygen) | 1300 - 1150 | Strong | This corresponds to the stretching of the C-O single bond between the carbonyl carbon and the ester oxygen. It is often referred to as the asymmetric C-C-O stretch.[8][9] | |

| C-O Stretch (Alkyl-Oxygen) | 1150 - 1000 | Strong | This corresponds to the stretching of the O-C single bond between the ester oxygen and the methyl group.[8][9] | |

| Haloalkane | C-Br Stretch | 700 - 500 | Medium-Weak | The position of this peak can be variable. Due to the mass of the bromine atom, this vibration occurs at a lower frequency, often in the fingerprint region.[5][10] |

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound.[11][12] It requires minimal sample preparation and is insensitive to sample thickness, ensuring high reproducibility.[13]

Diagram: ATR-FT-IR Experimental Workflow

Caption: Step-by-step workflow for ATR-FT-IR analysis.

Materials and Instrumentation

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and chemical inertness.

-

Sample: this compound (>98% purity).[14]

-

Cleaning Solvent: Isopropanol or acetone, reagent grade.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure

-

Instrument Setup:

-

Ensure the spectrometer and ATR accessory are properly aligned and have been allowed to stabilize.

-

Set the data acquisition parameters. A typical setting would be:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio).

-

-

-

Background Collection (Self-Validating Step):

-

Causality: A background spectrum of the empty, clean ATR crystal must be collected before the sample is analyzed. This is a critical self-validating step. The instrument software will automatically ratio the sample spectrum against this background, removing interfering signals from atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.

-

Procedure: Thoroughly clean the diamond crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely. Collect the background spectrum.

-

-

Sample Application and Data Acquisition:

-

Procedure: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

-

Use the software's peak-picking tool to identify the precise wavenumbers of the absorption bands.

-

Interpreting the Spectrum: A Detailed Analysis

The resulting FT-IR spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational modes.

Table: FT-IR Spectral Data for this compound

| Observed Peak (cm⁻¹) | Intensity | Assignment | Analysis |

| 2990 - 2950 | Strong, Sharp | C-H Stretch (sp³) | This region contains sharp, strong peaks corresponding to the C-H stretching vibrations of the methyl groups.[4][5] |

| 1745 | Very Strong, Sharp | C=O Stretch (Ester) | This is the most prominent peak in the spectrum, confirming the presence of the ester carbonyl group. Its position at ~1745 cm⁻¹ is characteristic of a saturated aliphatic ester.[8][9][15] The electronegative bromine atom on the α-carbon may cause a slight shift to a higher frequency compared to a simple ester like methyl propanoate. |

| 1468, 1380 | Medium, Sharp | C-H Bend (Methyl) | These peaks are due to the asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups.[5] |

| 1275 | Strong, Sharp | C-O Stretch (Acyl-O) | A strong absorption band in this region is characteristic of the stretching vibration of the C-O bond adjacent to the carbonyl group.[8][9] |

| 1110 | Strong, Sharp | C-O Stretch (Alkyl-O) | The second strong C-O stretching band, attributed to the O-CH₃ bond. The presence of two distinct, strong C-O bands alongside the C=O stretch is a classic "Rule of Three" pattern for esters.[8] |

| 650 | Medium-Weak, Sharp | C-Br Stretch | A peak in the lower frequency region of the spectrum can be tentatively assigned to the C-Br stretching vibration.[10][16] This region, known as the fingerprint region (below 1500 cm⁻¹), contains many complex vibrations and provides a unique pattern for the molecule as a whole.[4][17] |

Conclusion: A Validated Spectroscopic Identity

The FT-IR spectrum of this compound provides a clear and validated confirmation of its molecular structure. The key diagnostic peaks—the intense carbonyl (C=O) stretch around 1745 cm⁻¹, the dual strong C-O stretches between 1300-1000 cm⁻¹, and the characteristic C-H stretches below 3000 cm⁻¹—unequivocally identify the compound as a saturated aliphatic ester. The presence of a band in the 700-500 cm⁻¹ range is consistent with the C-Br stretch, completing the structural identification. This in-depth analysis, grounded in the principles of vibrational spectroscopy and executed with a robust experimental protocol, demonstrates the power of FT-IR as a primary tool for chemical characterization in scientific research and industrial applications.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. mt.com [mt.com]

- 12. agilent.com [agilent.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. This compound | 23426-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

Mass Spectrometry of Methyl 2-Bromo-2-Methylpropanoate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of methyl 2-bromo-2-methylpropanoate (MBMBP), a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with practical, field-tested insights to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The guide delves into the core principles of electron ionization (EI) mass spectrometry, details the characteristic fragmentation pathways of MBMBP, and provides a robust, self-validating experimental protocol for its analysis. All technical claims are substantiated with references to authoritative sources, ensuring scientific integrity.

Introduction

This compound (C₅H₉BrO₂) is a halogenated ester with significant applications as a building block in organic synthesis, particularly in the initiation of atom transfer radical polymerization (ATRP). Its precise characterization is paramount for ensuring the purity of starting materials and the structural integrity of resulting polymers and pharmaceutical compounds. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide will focus on the behavior of this compound under electron ionization (EI) conditions, the most common ionization technique for volatile and thermally stable small molecules.

The structure of this compound, featuring a quaternary carbon bonded to a bromine atom, a methyl group, and a methyl ester group, predisposes it to specific and predictable fragmentation patterns. A key feature in the mass spectrum of a bromo-compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[1][2] This results in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of almost equal intensity separated by two mass-to-charge units (M and M+2).

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

Upon entering the mass spectrometer, this compound is subjected to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺•). This high-energy molecular ion is unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The major fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments.

Molecular Ion

The molecular weight of this compound is 181.03 g/mol .[3] Due to the isotopic distribution of bromine, the molecular ion will appear as a pair of peaks at m/z 180 and 182, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. However, for tertiary alkyl halides, the molecular ion peak is often weak or entirely absent due to the rapid fragmentation of the unstable parent ion.[1]

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by two principal cleavage events: the loss of the bromine atom and the cleavage of bonds adjacent to the carbonyl group.

-

Loss of Bromine Radical (α-cleavage): The carbon-bromine bond is the weakest bond in the molecule and is therefore highly susceptible to cleavage. The loss of a bromine radical (•Br) results in the formation of a stable tertiary carbocation. This is a common fragmentation pathway for alkyl halides.[1][2] This fragment is expected to be a major peak in the spectrum.

-

Cleavage Adjacent to the Carbonyl Group: Esters are known to fragment via cleavage of the bonds alpha to the carbonyl group.[2] For this compound, this can result in the loss of the methoxy group (•OCH₃) or the methyl group (•CH₃).

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Predicted primary fragmentation pathways of this compound.

Tabulated Predicted Mass Spectrum

The following table summarizes the key predicted ions, their mass-to-charge ratios, and the corresponding proposed fragment structures. The relative abundance is predicted based on the stability of the ions and known fragmentation patterns of similar compounds.

| m/z | Proposed Fragment Structure | Formation Pathway | Predicted Relative Abundance |

| 180/182 | [C(CH₃)₂(Br)COOCH₃]⁺• | Molecular Ion | Very Low |

| 165/167 | [C(CH₃)(Br)COOCH₃]⁺ | M - •CH₃ | Low |

| 149/151 | [C(CH₃)₂(Br)CO]⁺ | M - •OCH₃ | Moderate |

| 101 | [C(CH₃)₂COOCH₃]⁺ | M - •Br | High (likely Base Peak)[3] |

| 73 | [C(CH₃)₂CO]⁺• | Further fragmentation | Moderate |

| 59 | [COOCH₃]⁺ | α-cleavage | Moderate |

| 41 | [C₃H₅]⁺ | Further fragmentation | Moderate |

Experimental Protocol: GC-MS Analysis

To obtain a high-quality mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is the recommended methodology. This approach ensures the volatilization of the analyte and provides the energetic conditions for characteristic fragmentation.

Sample Preparation

-

Solvent Selection: Choose a volatile, high-purity solvent in which this compound is soluble. Dichloromethane or ethyl acetate are suitable options.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to detector saturation and spectral distortion.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet or column.

Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with a concentrated sample. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 0.25 mm ID column. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of volatile compounds. |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The industry standard for creating comparable mass spectra. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Maintains ion transmission and prevents contamination. |

| Mass Range | m/z 35-300 | Covers the molecular ion and expected fragments. |

| Scan Speed | 2 scans/sec | Provides sufficient data points across a chromatographic peak. |

Data Analysis and Interpretation

-

Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to this compound.

-

Background Subtraction: Subtract the background spectrum from the spectrum of the analyte peak to obtain a clean mass spectrum.

-

Spectral Interpretation:

-

Identify the base peak. For this compound, this is expected to be at m/z 101.[3]

-

Look for the characteristic M and M+2 isotopic pattern for bromine-containing fragments.

-

Correlate the observed peaks with the predicted fragmentation pathways.

-

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

-

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the GC-MS analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound under electron ionization is characterized by predictable and informative fragmentation patterns. The dominant fragmentation pathway involves the loss of the bromine radical to form a stable tertiary carbocation at m/z 101, which is often the base peak. The presence of bromine's isotopic signature provides a powerful tool for identifying bromine-containing fragments. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality mass spectra for the structural confirmation and purity assessment of this important chemical intermediate. A thorough understanding of its fragmentation behavior is essential for accurate data interpretation and is a cornerstone of robust analytical science in both academic and industrial settings.

References

- 1. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 2-Bromo-2-Methylpropanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of methyl 2-bromo-2-methylpropanoate from 2-bromo-2-methylpropionic acid. The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. This document elucidates the underlying reaction mechanism, provides a field-proven experimental protocol, and addresses critical aspects of process control, safety, and product purification. The objective is to equip researchers and chemical development professionals with the necessary knowledge to confidently and safely execute this synthesis, ensuring high yield and purity of the target compound, a valuable initiator in polymer chemistry and an intermediate in organic synthesis.[1]

Introduction: Significance and Synthetic Strategy

This compound, also known as methyl α-bromoisobutyrate, is a key chemical intermediate.[2] Its primary application lies in its role as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. The ester functional group and the labile bromine atom make it a versatile building block in the development of novel materials and pharmaceutical compounds.

The most direct and industrially scalable route to this compound is the Fischer esterification of its parent carboxylic acid, 2-bromo-2-methylpropionic acid, with methanol.[3][4] This reaction is favored for its use of readily available and inexpensive reagents. The core transformation involves the condensation of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

This guide focuses exclusively on the sulfuric acid-catalyzed Fischer esterification, detailing the mechanistic principles that govern the reaction and the practical considerations required for its successful implementation.

Reaction Mechanism and Scientific Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] Understanding the mechanism is paramount to optimizing reaction conditions and maximizing product yield. The entire process is an equilibrium, and strategic choices are made to shift this equilibrium toward the desired ester product, in accordance with Le Châtelier's principle.[8]

The Role of the Acid Catalyst:

The reaction proceeds slowly without a strong acid catalyst. The catalyst, typically concentrated sulfuric acid, serves two primary functions:

-

Protonation of the Carbonyl: It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4] This activation makes the carbonyl group more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

-

Dehydrating Agent: Concentrated sulfuric acid is a strong dehydrating agent. By sequestering the water molecule produced during the reaction, it helps to drive the equilibrium towards the formation of the ester product.[9]

Mechanistic Steps:

The reaction proceeds through a series of protonation and deprotonation steps, culminating in the formation of the ester and regeneration of the acid catalyst.

-

Protonation of the Carbonyl: The carboxylic acid is protonated by the sulfuric acid catalyst.[6]

-

Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6]

The reversibility of each step necessitates strategies to favor the forward reaction. The most common and practical approach is to use a large excess of one of the reactants, typically the less expensive one, which in this case is methanol.[5][8] Using methanol as the reaction solvent effectively increases its concentration, pushing the equilibrium to the right.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Notes |

| 2-Bromo-2-methylpropionic acid | 2052-01-9 | 167.00 | 25.0 g | 0.15 | Starting material. Corrosive.[10] |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 100 mL | 2.47 | Reagent and solvent. |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | 2.5 mL | 0.046 | Catalyst. Extremely corrosive. |

| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | - | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~100 mL | - | Aqueous solution for washing. |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~50 mL | - | Aqueous solution for washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent. |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-2-methylpropionic acid (25.0 g, 0.15 mol).[11]

-

Add anhydrous methanol (100 mL) to the flask and stir until the acid dissolves.

-

Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirring solution. Caution: This addition is exothermic. It is advisable to cool the flask in an ice bath during this step.

-

Heat the mixture to reflux (the boiling point of methanol, approximately 65°C) using a heating mantle.[5] Allow the reaction to proceed under reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Dilute the mixture with diethyl ether (100 mL) and wash with water (100 mL).

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

-

Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 1 x 50 mL) to aid in the removal of water.[5]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol. The crude product is obtained as an oil.[5]

-

For higher purity, the product can be purified by vacuum distillation.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Bromo-2-methylpropionic acid: A corrosive solid that causes severe skin burns and eye damage.[10][11][12] Avoid inhalation of dust and direct contact.

-

This compound: A flammable liquid and vapor.[2][13] It causes skin and eye irritation and may cause respiratory irritation.[13]

-

Sulfuric Acid (Concentrated): Extremely corrosive and causes severe burns. Reacts violently with water. Always add acid to other liquids slowly and with cooling.

-

Methanol: Flammable and toxic. Can be fatal or cause blindness if swallowed.

-

Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing.

Always have appropriate spill kits and fire extinguishers readily available. Dispose of all chemical waste according to institutional and local regulations.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: Colorless to light yellow liquid.[2]

-

¹H NMR Spectroscopy: Expected signals include a singlet for the two methyl groups adjacent to the bromine atom and a singlet for the methyl ester group.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹.

Conclusion

The Fischer esterification of 2-bromo-2-methylpropionic acid with methanol is a robust and reliable method for producing this compound. By leveraging an excess of methanol and an acid catalyst, the reaction equilibrium can be effectively shifted to favor high yields of the desired product. Careful adherence to the detailed protocol and stringent safety measures will ensure a successful and safe synthesis. The resulting high-purity product is suitable for its primary application as an initiator in controlled radical polymerization and as a versatile intermediate in further organic syntheses.

References

- 1. Methyl 2-bromo-2-methylpropionate | 23426-63-3 [chemicalbook.com]

- 2. This compound | 23426-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Methyl 2-bromo-2-methylpropionate synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 9. US5302748A - Esterification process - Google Patents [patents.google.com]

- 10. 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of methyl 2-bromo-2-methylpropanoate formation

An In-Depth Technical Guide to the Formation of Methyl 2-bromo-2-methylpropanoate

Abstract

This compound is a pivotal initiator for Atom Transfer Radical Polymerization (ATRP) and a versatile intermediate in organic synthesis. Its efficient formation is critical for advancements in polymer chemistry and drug development. This guide provides a comprehensive examination of the core mechanistic principles governing its synthesis. We will deconstruct the two primary transformations involved: the α-bromination of 2-methylpropanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction and the subsequent esterification with methanol. Emphasis is placed on the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document eschews a rigid template in favor of a narrative that logically unfolds the chemical transformations, supported by detailed protocols, mechanistic diagrams, and authoritative references.

Synthetic Strategy: A Two-Fold Transformation

The synthesis of this compound from 2-methylpropanoic acid is not a direct conversion. It fundamentally involves two distinct, sequential chemical processes:

-

α-Halogenation : The selective introduction of a bromine atom at the α-carbon (the carbon adjacent to the carboxyl group).

-

Esterification : The conversion of the resulting carboxylic acid into its corresponding methyl ester.

While these can be performed as two separate, distinct steps with the isolation of the intermediate, 2-bromo-2-methylpropanoic acid, a more efficient and common laboratory and industrial approach involves a "one-pot" modification of the Hell-Volhard-Zelinsky reaction. In this modified procedure, the reaction is quenched with methanol instead of water, leading directly to the desired ester product.[1][2][3] This guide will explore the mechanisms of both core reactions and provide protocols for both the two-step and one-pot approaches.

Part I: The Hell-Volhard-Zelinsky (HVZ) Reaction — Mastering α-Bromination

The direct α-bromination of a carboxylic acid with Br₂ is generally not feasible. This is because the acidic carboxylic acid proton is preferentially removed over an α-hydrogen, and the carboxyl group does not sufficiently activate the α-position for enolization.[4][5][6] The Hell-Volhard-Zelinsky (HVZ) reaction provides a powerful solution to this challenge.

The HVZ reaction facilitates the α-bromination of carboxylic acids by using a mixture of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[4][6][7] PBr₃ can also be generated in situ from red phosphorus and bromine.[7][8]

The HVZ Mechanism: A Step-by-Step Analysis

The reaction proceeds through a multi-step mechanism that begins by converting the carboxylic acid into a more reactive intermediate.[1]

Step 1: Formation of the Acyl Bromide The reaction is initiated by the conversion of the carboxylic acid into an acyl bromide. The phosphorus tribromide (PBr₃) acts as a dehydrating and halogenating agent, converting the hydroxyl group of the carboxylic acid into a bromide.[1][9] This step is crucial because the resulting acyl bromide can enolize much more readily than the starting carboxylic acid.[4][5]

Step 2: Keto-Enol Tautomerization The acyl bromide intermediate exists in equilibrium with its enol tautomer. This tautomerization is typically catalyzed by the HBr generated in the first step.[4][5] The formation of the enol is the key step that allows for the selective reaction at the α-carbon.[1]

Step 3: Electrophilic Attack by Bromine The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[7][10] This results in the addition of a bromine atom to the α-carbon, forming the α-bromo acyl bromide.

Step 4: Hydrolysis or Alcoholysis to Final Product The final step determines the product. In a traditional HVZ reaction, the α-bromo acyl bromide is hydrolyzed with water to yield the α-bromo carboxylic acid.[1][7] However, for the synthesis of our target molecule, the reaction is quenched with an alcohol (methanol in this case). The alcohol attacks the electrophilic carbonyl carbon of the α-bromo acyl bromide, leading directly to the formation of the α-bromo ester, this compound.[3][6][11]

Mechanistic Diagram: Hell-Volhard-Zelinsky Reaction

Caption: The four key stages of the one-pot HVZ reaction to form an α-bromo ester.

Part II: Fischer-Speier Esterification — The Classic Approach

If the α-bromo carboxylic acid intermediate is isolated, it can be converted to the final ester product via Fischer-Speier esterification. This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12][13]

The Fischer Esterification Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[12][14] The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using a large excess of the alcohol or removing the water byproduct as it forms.[13][14][15]

Step 1: Carbonyl Protonation The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[12][13][16]

Step 2: Nucleophilic Attack by Alcohol A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[12][17]

Step 3 & 4: Proton Transfer and Water Elimination A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[12][15] The lone pair on the remaining hydroxyl group then reforms the carbonyl double bond, eliminating a molecule of water.

Step 5: Deprotonation The final step involves the deprotonation of the protonated ester by a base (like HSO₄⁻ or another molecule of alcohol) to yield the final ester product and regenerate the acid catalyst.[12][16]

Mechanistic Diagram: Fischer-Speier Esterification

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]

- 8. Bromination reactions with phosphorus bromides (bromine & phosphorus): Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40 – Chemia [chemia.manac-inc.co.jp]

- 9. byjus.com [byjus.com]

- 10. byjus.com [byjus.com]

- 11. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

solubility of methyl 2-bromo-2-methylpropanoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-2-Methylpropanoate in Organic Solvents

Executive Summary

This compound is a pivotal initiator in polymer chemistry, particularly in Atom Transfer Radical Polymerization (ATRP).[1] Its efficacy in such applications is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound, grounded in fundamental physicochemical principles. We will explore the theoretical underpinnings of its solubility, present an expected solubility profile across a range of common organic solvents, and provide a detailed, self-validating experimental protocol for its quantitative determination. This document is designed to equip researchers with the expert insights needed to confidently select solvent systems and troubleshoot solubility challenges in their work.

Introduction to this compound

This compound, also known as methyl α-bromoisobutyrate, is a tertiary alkyl halide containing an ester functional group.[2] Its structure is fundamental to its role as an initiator in controlled radical polymerization, where the carbon-bromine bond can be homolytically cleaved to generate a radical species.

1.1 Chemical Structure and Physicochemical Properties

-

Boiling Point: 52 °C at 19 Torr[1]

The molecule's structure features a polar ester group and a polar carbon-bromine bond, counterbalanced by nonpolar methyl groups. This balance of polar and nonpolar characteristics is the primary determinant of its solubility behavior.

The Physicochemical Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[5] This concept is a reflection of the intermolecular forces (IMFs) between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.[6][7][8]

2.1 Intermolecular Forces in Action

The solubility of this compound is dictated by a combination of the following IMFs:

-

London Dispersion Forces (LDF): These are weak, transient forces present in all molecules, arising from temporary fluctuations in electron density. They are the primary forces of attraction between nonpolar molecules like alkanes.[9]

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The ester (C=O) and carbon-bromine (C-Br) bonds in this compound create distinct molecular dipoles, allowing it to interact with other polar molecules.[9]

Haloalkanes, as a class, tend to dissolve well in organic solvents because the new attractions established between the haloalkane and solvent molecules are of a similar strength to the van der Waals and dipole-dipole forces being broken in the separate components.[7][8][10] Conversely, they are typically insoluble or only slightly soluble in highly polar solvents like water because the strong hydrogen bonds between water molecules are not sufficiently replaced by weaker interactions with the haloalkane.[7][11][12]

Solubility Profile of this compound

One source indicates it is slightly soluble in chloroform and methanol.[1] This aligns with our theoretical analysis, as chloroform is a weakly polar solvent and methanol is a polar protic solvent capable of some dipole-dipole interaction. The ethyl analog, ethyl 2-bromo-2-methylpropanoate, is noted to be soluble in alcohol and ether.[13]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Dominant IMFs in Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | London Dispersion | High | The nonpolar alkyl groups of the solute can interact favorably with nonpolar solvents via London Dispersion Forces.[5][6] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Dipole-Dipole, LDF | High | These solvents have permanent dipoles that can interact strongly with the polar ester and C-Br bonds of the solute.[10][12] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Moderate to Low | While dipole-dipole interactions are possible, the high energy required to disrupt the solvent's hydrogen bonding network may limit solubility.[12] |

| Highly Polar | Water | Hydrogen Bonding | Insoluble | The energy gained from solute-water interactions is insufficient to overcome the strong hydrogen bonds between water molecules.[7][10][11] |

Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces between this compound and different types of organic solvents.

Caption: Predicted intermolecular interactions and solubility.

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data, a systematic experimental approach is required. The following protocol is a self-validating system for determining the solubility of this compound at a given temperature. This method is adapted from standard laboratory procedures for solvent screening.[14]

Objective: To determine the solubility (in mg/mL) of this compound in a selected organic solvent at room temperature (25 °C).

Materials:

-

This compound (>98% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Multiple glass vials (e.g., 4 mL) with screw caps

-

Calibrated micropipettes or syringes

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

Methodology:

-

Preparation:

-

Label a series of clean, dry vials for each solvent to be tested.

-

Accurately weigh a small, excess amount of this compound (e.g., 200 mg) directly into each vial. Record the exact mass. Causality: Starting with excess solute ensures that a saturated solution is formed.

-

-

Solvent Addition:

-

Add a precise, initial volume of the chosen solvent (e.g., 1.0 mL) to the first vial.

-

Cap the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to 25 °C.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1 hour). Causality: Vigorous and sustained agitation is crucial to ensure the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Allow the vial to stand undisturbed at the same temperature until any undissolved material has fully settled, leaving a clear supernatant. This may take several hours.

-

-

Observation and Iteration:

-